Cas no 96382-71-7 (Dehydro Felodipine)

Dehydro Felodipine structure
Dehydro Felodipine structure
Product Name:Dehydro Felodipine
CAS No:96382-71-7
MF:C18H17Cl2NO4
MW:382.237883329391
MDL:MFCD08063660
CID:805997
PubChem ID:62970
Update Time:2025-07-08

Dehydro Felodipine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Pyridinedicarboxylicacid, 4-(2,3-dichlorophenyl)-2,6-dimethyl-, 3-ethyl 5-methyl ester
    • Dehydro Felodipine
    • 3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
    • DEHYDRO FELODIPINE-13C4
    • 4-(2,3-Dichlorophenyl)-2,6-dimethyl pyridine-3,5dicarboxylic acid 3-ethyl ester 5-methyl ester
    • 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester
    • Felodipine M (dehydro)
    • H 152
    • 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
    • Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
    • 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-2,6-dimethyl-, ethyl methyl ester (9CI)
    • Dehydrofelodipine
    • H 152/37
    • AKOS030255825
    • 4-(2,3-DICHLOROPHENYL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL 5-METHYL ESTER
    • 1L4A1EP86I
    • UNII-1L4A1EP86I
    • DB-272191
    • NS00115951
    • CHEBI:180623
    • H-152/37
    • Q-201088
    • CS-0366077
    • Q27252561
    • DTXSID90242215
    • Felodipine EP Impurity A;Dehydro Felodipine
    • 96382-71-7
    • 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-2,6-dimethyl-, ethyl methyl ester
    • FELODIPINE IMPURITY A [EP IMPURITY]
    • BCP33557
    • AS-78573
    • 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2,3-DICHLOROPHENYL)-2,6-DIMETHYL-, 3-ETHYL 5-METHYL ESTER
    • Q-201108
    • SCHEMBL6949718
    • H152/37
    • MDL: MFCD08063660
    • Inchi: 1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3
    • InChI Key: REQRUBNOOIAHMG-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C2C(Cl)=C(Cl)C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC

Computed Properties

  • Exact Mass: 381.05300
  • Monoisotopic Mass: 381.0534634g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • Density: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 70-73C
  • Boiling Point: 444.8°Cat760mmHg
  • Flash Point: 222.8°C
  • Refractive Index: 1.564
  • Solubility: Almost insoluble (0.012 g/l) (25 º C),
  • PSA: 65.49000
  • LogP: 4.63550

Dehydro Felodipine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

Dehydro Felodipine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Dehydro Felodipine Pricemore >>

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Dehydro Felodipine Production Method

Production Method 1

Reaction Conditions
Reference
Pyridyl compounds and pharmaceutical compositions containing them
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, salt with 2′,4′,5′,7′-tetrabromo-3′,6′-dihydrox… Solvents: Methanol ,  Water ;  12 h, rt
Reference
Metal-Free-Mediated Oxidation Aromatization of 1,4-Dihydropyridines to Pyridines Using Visible Light and Air
Wei, Xiaojing; Wang, Lin; Jia, Wenliang; Du, Shaofu; Wu, Lizhu; et al, Chinese Journal of Chemistry, 2014, 32(12), 1245-1250

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Nickel Solvents: Water ;  4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.5, rt
Reference
Dehydrogenation aromatization synthesis method of dihydropyridine compound, and its application in drug quality control
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Luo, Jing; Chen, Hui; Wang, Qiao-Feng; Liu, Hai-Jing, Acta Crystallographica, 2010, 66(3),

Production Method 5

Reaction Conditions
Reference
Dissolution test for felodipine tablets using chemical oxidation in situ to maintain 'sink conditions'
Felle, Kerstin; Persson, Bjoern; Vessman, Joergen, Journal of Pharmaceutical and Biomedical Analysis, 1984, 2(3-4), 527-36

Dehydro Felodipine Raw materials

Dehydro Felodipine Preparation Products

Dehydro Felodipine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:96382-71-7)Dehydro Felodipine
Order Number:A900163
Stock Status:in Stock
Quantity:25mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:04
Price ($):564.0
Email:sales@amadischem.com

Additional information on Dehydro Felodipine

Dehydro Felodipine and CAS No. 96382-71-7: A Comprehensive Overview

Dehydro Felodipine, a compound with the chemical identifier CAS No. 96382-71-7, represents a significant advancement in the field of cardiovascular pharmacology. This compound, derived from felodipine, has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. Felodipine itself is a well-known long-acting calcium channel blocker (CCB) primarily used for the management of hypertension and angina pectoris. The dehydro modification introduces structural alterations that may confer enhanced efficacy or altered pharmacokinetic profiles, making Dehydro Felodipine an area of intense research interest.

The chemical structure of Dehydro Felodipine features a modified dihydropyridine ring, which is characteristic of many CCBs. This modification can influence the compound's interaction with L-type calcium channels, thereby affecting its ability to relax vascular smooth muscle and reduce blood pressure. Recent studies have highlighted the importance of optimizing the pharmacological profile of CCBs to improve patient outcomes. Dehydro Felodipine's altered structure may lead to increased selectivity for vascular smooth muscle over cardiac muscle, potentially reducing the risk of adverse cardiac effects associated with some CCBs.

In clinical settings, Dehydro Felodipine is being investigated for its potential use in patients with resistant hypertension or those who do not respond adequately to standard antihypertensive therapies. The compound's extended half-life, inherited from its parent molecule felodipine, allows for once-daily dosing, which enhances patient compliance. This is particularly relevant in chronic disease management, where adherence to medication regimens is critical for long-term success.

One of the most compelling aspects of Dehydro Felodipine is its potential to address unmet medical needs in cardiovascular disease management. Current research indicates that the dehydro modification may enhance vasodilatory effects while minimizing systemic side effects. This balance is crucial for developing therapies that are both effective and well-tolerated by patients. Preclinical studies have demonstrated promising results in animal models, showing that Dehydro Felodipine can significantly reduce blood pressure without causing notable adverse effects on heart rate or cardiac function.

The development of Dehydro Felodipine also underscores the importance of structural drug design in modern pharmaceutical research. By modifying existing molecular frameworks, scientists can fine-tune the pharmacological properties of drugs to achieve desired therapeutic outcomes. This approach has been instrumental in the development of numerous drugs across various therapeutic areas, including oncology, neurology, and infectious diseases.

From a regulatory perspective, the introduction of new compounds like Dehydro Felodipine necessitates rigorous testing to ensure safety and efficacy. Regulatory agencies such as the FDA and EMA have established comprehensive guidelines for drug development, which include preclinical studies, clinical trials, and post-market surveillance. The journey from laboratory discovery to market approval is lengthy and meticulous, ensuring that patients receive treatments that are both safe and effective.

The future prospects for Dehydro Felodipine are promising, with ongoing research exploring its potential in combination therapies and addressing specific patient populations. For instance, studies are investigating its use in conjunction with other antihypertensive agents to achieve synergistic effects or reduce dosing frequency. Additionally, research into genetic biomarkers may help identify patients who are most likely to benefit from Dehydro Felodipine therapy.

Another area of interest is the potential role of Dehydro Felodipine in managing cardiovascular complications associated with chronic conditions such as diabetes mellitus. Hypertension and atherosclerosis are common comorbidities in diabetic patients, making effective blood pressure control essential for preventing adverse outcomes like stroke and myocardial infarction. The unique properties of Dehydro Felodipine may make it a valuable addition to the armamentarium of drugs used in this population.

In conclusion, Dehydro Felodipine (CAS No. 96382-71-7) represents a significant advancement in cardiovascular pharmacology with potential applications in managing hypertension and related cardiovascular complications. Its modified dihydropyridine structure offers advantages such as enhanced selectivity and once-daily dosing flexibility. Ongoing research continues to explore its therapeutic potential and optimize its use in clinical practice. As our understanding of cardiovascular pathophysiology evolves, compounds like Dehydro Felodipine will play an increasingly important role in improving patient outcomes worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96382-71-7)Dehydro Felodipine
A900163
Purity:99%
Quantity:25mg
Price ($):564.0
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